molecular formula C9H9N3O3 B2646749 Ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxylate CAS No. 2309782-29-2

Ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B2646749
CAS No.: 2309782-29-2
M. Wt: 207.189
InChI Key: YUZNAJATWOFSLG-UHFFFAOYSA-N
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Description

Ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features a pyrrole ring fused with an oxadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-(1H-pyrrol-2-yl)acetate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable nitrile oxide to yield the desired oxadiazole ring. The reaction conditions often require the use of a base such as sodium ethoxide and an appropriate solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced pyrrole derivatives. Substitution reactions can lead to a wide range of functionalized oxadiazole compounds .

Scientific Research Applications

Ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(1H-pyrrol-2-yl)-1,2,4-triazole-3-carboxylate
  • Ethyl 5-(1H-pyrrol-2-yl)-1,2,4-thiadiazole-3-carboxylate
  • Ethyl 5-(1H-pyrrol-2-yl)-1,2,4-tetrazole-3-carboxylate

Uniqueness

Ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific reactions and exhibit particular biological activities that may not be observed in similar compounds .

Properties

IUPAC Name

ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-14-9(13)7-11-8(15-12-7)6-4-3-5-10-6/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZNAJATWOFSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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